N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-benzyl-1-methylbenzimidazol-2-amine, also known as N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been reported to exhibit notable antimicrobial activity against certain bacteria .
Biochemical Pathways
Benzimidazole derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological effects due to their interaction with various biological targets .
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase the yield and purity of the product. The use of automated systems can also reduce the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.
Reduction: Various amine derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Scientific Research Applications
N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzo[d]imidazol-2-amine
- N-benzyl-1H-benzo[d]imidazol-2-amine
- 1-methyl-2-phenyl-1H-benzo[d]imidazole
Uniqueness
N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both benzyl and methyl groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCOPCTTAKCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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